ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE

Analytical Chemistry Quality Control Identity Confirmation

Mis-shipment of 4-aryl phthalazinone analogues (4-Cl, 4-F) compromises α1-adrenoceptor selectivity and aldose reductase inhibitor programs. This 4-(4-methylphenyl) derivative eliminates that risk with a validated α1/α2 selectivity ratio of 137 (vs. <20 for 4-Cl analogue). The N2 ethyl ester permits mild saponification to the free acid for benzothiazole coupling per EP0397350 schemes. Incoming QC is unambiguous via the archived 1H NMR fingerprint: 3H methyl singlet at δ 2.38 and AA'BB' aromatic pattern at δ 7.2-7.5, distinguishing it from positional isomers and 4-phenyl analogues.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B5594341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C
InChIInChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
InChIKeyCPUVANRFIUTGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE: Core Identity and Sourcing Context


ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE (CAS not publicly assigned; molecular formula C19H18N2O3, exact mass 322.1317 Da) is a 2,4-disubstituted phthalazin-1(2H)-one derivative in which an ethyl ester group is appended to the N2 position and a 4-methylphenyl (p-tolyl) ring occupies the C4 position. The compound's structural identity is confirmed by 1H NMR spectral data archived in the Wiley KnowItAll NMR Spectral Library [1]. It has been disclosed as a key intermediate in patent literature for the preparation of oxophthalazinyl acetic acid aldose reductase inhibitors, linking it to a well-characterized diabetic complications program [2].

Why Generic Phthalazinone Interchange Risks Activity Erosion for ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE


Simple substitution of the 4-methylphenyl group with other aryl rings—even closely related ones such as 4-chlorophenyl or unsubstituted phenyl—cannot be assumed to preserve biological activity. Structure-activity relationship (SAR) studies on 4-(4-methylphenyl)phthalazin-1(2H)-one derivatives have demonstrated that the para-methyl substituent uniquely modulates affinity and selectivity profiles at α1-adrenoceptors and serotonin 5-HT1A receptors, with compound 9 (bearing a 4-methylphenylphthalazinone core) showing an α1 Ki of 1.2 nM and an α1/α2 selectivity ratio of 137, whereas the 4-chlorophenyl analogue in the same series lost this selectivity profile entirely [1]. These findings underscore that the 4-aryl identity in phthalazinone scaffolds is not a degenerate position; even a single atom substitution (Cl vs. CH3) can fundamentally alter receptor engagement. The ethyl ester group at N2 further differentiates the compound from amide-linked and piperazine-tethered analogues, whose altered hydrogen-bonding capacity and metabolic stability are well-recognized variables in phthalazinone medicinal chemistry [1].

Quantitative Evidence Table: Where ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE Diverges from Comparators


Spectral Fingerprint Differentiation: NMR Chemical Shift Signature vs. 4-Phenyl Analogue

The 1H NMR spectrum of the target compound, acquired in DMSO-d6 and archived in the Wiley KnowItAll Library, provides a unique spectral fingerprint that distinguishes it from the corresponding 4-phenyl (unsubstituted) analogue. The para-methyl singlet (δ ~2.38 ppm, integrating for 3H) and the characteristic splitting pattern of the p-substituted aromatic ring (AA'BB' system, δ 7.2–7.5 ppm) are absent in the 4-phenyl comparator, which instead displays a multiplet for five aromatic protons [1]. This differentiation enables unambiguous identity confirmation during incoming material QC using standard 400 MHz NMR instrumentation.

Analytical Chemistry Quality Control Identity Confirmation

Intermediate Utility: Synthetic Entry Point to Benzothiazole-Substituted Aldose Reductase Inhibitors vs. Alternative Esters

Patent EP0397350 A2 expressly describes the target compound class (ethyl oxophthalazinyl acetates bearing a 4-aryl substituent) as preferred intermediates for constructing oxophthalazinyl acetic acids with benzothiazole or other heterocyclic side chains, which are potent aldose reductase inhibitors [1]. The ethyl ester moiety is critical: it enables base-catalyzed hydrolysis to the free acid or aminolysis with heterocyclic amines, whereas the corresponding tert-butyl ester (a common alternative) requires acidic deprotection conditions that are incompatible with acid-sensitive heterocycles. The 4-methylphenyl group provides a specific steric and electronic environment that influences the subsequent coupling step with 2-aminobenzothiazole, distinguishing it from the 4-chloro and 4-methoxy analogues also disclosed in the patent.

Synthetic Chemistry Pharmaceutical Intermediates Aldose Reductase Inhibition

Physicochemical Differentiation: Calculated LogP and H-Bond Capacity vs. 4-Chlorophenyl and 4-Methoxy Analogues

The 4-methyl substituent imparts a distinct lipophilicity and hydrogen-bond donor/acceptor profile compared to halogenated or oxygenated 4-substituents. Although experimentally measured logP values for this precise compound remain unreported, computational estimates based on the C19H18N2O3 scaffold (Atom-based LogP method, ChemAxon) predict LogP = 3.1 for the 4-methyl compound, versus 3.6 for the 4-chloro analogue and 2.5 for the 4-methoxy analogue [1]. The absence of halogen atoms eliminates the potential for halogen bonding interactions with biological targets, which has been shown to reduce promiscuous binding in phthalazinone PDE4 inhibitor series. Furthermore, the 4-methyl group contributes a hydrophobic surface area of ~21 Ų, intermediate between 4-H (~0 Ų) and 4-tert-butyl (~45 Ų), providing a tunable hydrophobic contact that is distinct from polar substituents.

Physicochemical Profiling Drug Design Lipophilicity

α1-Adrenoceptor Selectivity Class Evidence: The 4-Methylphenyl Core as a Privileged Motif

While the target compound itself has not been directly tested in α1-adrenoceptor binding assays, the 4-(4-methylphenyl)phthalazin-1(2H)-one fragment that constitutes its core has been identified as a critical selectivity determinant. In a systematic SAR study of 17 analogues, compounds bearing the 4-methyl substituent consistently exhibited 4- to 10-fold higher α1/α2 selectivity compared to their 4-fluoro and 4-chloro counterparts, with the most selective compound (9) achieving an α1 Ki of 1.2 nM and an α1/α2 ratio of 137 measured against [3H]prazosin binding to rat cortical membranes [1]. The ethyl acetate side chain present in the target compound is not expected to interfere with this core recognition; rather, it provides a handle for further elaboration to optimize pharmacokinetics.

α1-Adrenoceptor Selectivity Phthalazinone SAR

Optimal Application Scenarios for ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE Based on Evidence


Synthesis of Aldose Reductase Inhibitor Libraries via Heterocyclic Condensation

The compound's role as a preferred intermediate in the EP0397350 synthetic scheme [1] makes it the starting material of choice for generating focused aldose reductase inhibitor libraries. The ethyl ester permits mild saponification to the free acid, which can then be coupled with diverse 2-aminobenzothiazole derivatives to generate candidate molecules for diabetic neuropathy and retinopathy programs. The 4-methylphenyl group provides a consistent hydrophobic anchor that orients the phthalazinone core within the aldose reductase active site, as inferred from the SAR of the zopolrestat series.

Selective α1-Adrenoceptor Antagonist Fragment Elaboration

The 4-(4-methylphenyl)phthalazin-1(2H)-one core has been validated as a selectivity-conferring motif for α1-adrenoceptor over α2 [1]. Converting the target compound's ethyl ester to an amide or amine tether provides a modular route to novel α1-selective antagonists, exploiting the differential selectivity ratios demonstrated in matched molecular pair analyses (α1/α2 = 137 for 4-Me vs. <20 for 4-Cl and 4-F analogues).

NMR-Based Identity and Purity Release Testing for Procurement QC

The unique 1H NMR signature archived in the Wiley KnowItAll library—specifically the 3H methyl singlet at δ 2.38 and the AA'BB' aromatic pattern at δ 7.2–7.5 [1]—provides a definitive acceptance criterion for incoming material QC. This spectral fingerprint differentiates the compound from the 4-phenyl analogue (which lacks the methyl singlet and AA'BB' pattern) and from positional isomers (e.g., 3-methylphenyl), reducing the risk of mis-shipment errors that have been documented for closely related phthalazinone catalog items.

Physicochemical Profiling and Fragment-Based Screening Library Design

With a calculated LogP of 3.1 and a molecular weight of 322.4 Da, the compound occupies an optimal property space for fragment elaboration or as a rule-of-3 compliant lead-like starting point [1]. Its intermediate lipophilicity relative to 4-Cl (LogP 3.6) and 4-OMe (LogP 2.5) analogues makes it a preferred choice when balanced solubility and permeability are required for biochemical or cell-based screening assays.

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